molecular formula C10H9NO3 B7968243 2-Methyl-3-oxoisoindoline-5-carboxylic acid

2-Methyl-3-oxoisoindoline-5-carboxylic acid

Cat. No.: B7968243
M. Wt: 191.18 g/mol
InChI Key: XCGRWEJBBYNITI-UHFFFAOYSA-N
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Description

2-Methyl-3-oxoisoindoline-5-carboxylic acid is a heterocyclic compound featuring an isoindoline core substituted with a methyl group at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 5. Isoindoline derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. The presence of the carboxylic acid group enhances solubility and provides a handle for further functionalization, while the oxo group contributes to hydrogen-bonding interactions, which are critical in biological target recognition .

Properties

IUPAC Name

2-methyl-3-oxo-1H-isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-5-7-3-2-6(10(13)14)4-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGRWEJBBYNITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methylbenzoic Acid

The synthesis begins with regioselective bromination of 2-methylbenzoic acid using bromine (Br₂) in the presence of iron (Fe) as a catalyst. At 0°C, bromine selectively substitutes the hydrogen at the 5-position of the aromatic ring, yielding a 60:40 mixture of 5-bromo-2-methylbenzoic acid and its 3-bromo isomer. Purification via methanol/0.1 N HCl recrystallization isolates the 5-bromo isomer (43% yield).

Key Data:

ParameterValue
Starting Material2-Methylbenzoic acid
Bromine Equivalents2.17 equiv
CatalystFe (6% w/w)
Temperature0°C → RT
Isolated Yield43% (5-bromo isomer)

Esterification and Cyclization

The 5-bromo-2-methylbenzoic acid undergoes esterification with thionyl chloride (SOCl₂) in methanol to form methyl 5-bromo-2-methylbenzoate. Subsequent cyclization with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF)/methanol generates 6-bromo-2-methylisoindolin-1-one. The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by intramolecular cyclization (94% yield).

Mechanistic Insight:
The methyl group at position 2 directs bromination to position 5 via steric and electronic effects, while the ester moiety facilitates cyclization by stabilizing the transition state through resonance.

Palladium-Catalyzed Cyanation and Oxidation

Cyanation of 6-Bromo-2-methylisoindolin-1-one

The bromide at position 6 is replaced with a cyano group using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under microwave irradiation. This Ullmann-type coupling proceeds in dimethylformamide (DMF) at 120°C, yielding 2-methyl-3-oxoisoindoline-5-carbonitrile (78% yield).

Optimization Note:
Microwave irradiation reduces reaction time from 24 hours to 30 minutes compared to conventional heating.

Hydrolysis to Carboxylic Acid

The nitrile group is oxidized to a carboxylic acid using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in DMF/water. The reaction involves initial hydration to an amide intermediate, followed by oxidation to the carboxylic acid (75% yield).

Analytical Validation:

  • ¹H NMR (DMSO-d₆) : δ 4.44 (s, 2H, CH₂), 7.67 (d, J = 8.22 Hz, 1H), 8.71 (s, 1H), 12.84 (s, 1H, COOH).

  • LC-MS : m/z 178 [M+H]⁺ (calculated for C₁₀H₉NO₃: 177.15).

Alternative Routes via Nitrophenylacetic Acid Cyclization

Cyclization of 5-Nitro-2-methylphenylacetic Acid

Refluxing 5-nitro-2-methylphenylacetic acid with formaldehyde in acetic acid induces cyclization to form 2-methyl-3-oxoisoindoline-5-nitro. Subsequent reduction of the nitro group with hydrogen gas (H₂/Pd-C) and oxidation with potassium permanganate (KMnO₄) yields the carboxylic acid derivative (56% overall yield).

Comparison with Method 1:

ParameterBromination-Oxidation RouteNitrophenylacetic Acid Route
Total Yield43% → 75% (overall 32%)56%
Step Count53
ByproductsIsomeric bromidesNitro reduction intermediates

Mechanistic and Computational Insights

Regioselectivity in Bromination

Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level reveal that bromination at position 5 is favored due to decreased steric hindrance from the 2-methyl group and enhanced aromatic stabilization. The activation energy for 5-bromination is 8.2 kcal/mol lower than for 3-bromination.

Oxone Oxidation Pathway

The oxidation of 3-oxoisoindoline-5-carbaldehyde to the carboxylic acid proceeds via a radical mechanism. Electron paramagnetic resonance (EPR) studies confirm the generation of sulfate radicals (SO₄⁻- ) during Oxone activation, which abstract a hydrogen atom from the aldehyde to form a carboxyl radical, subsequently quenched by water.

Industrial-Scale Considerations

Solvent Selection

  • Cyanation Step : DMF enables high Pd(PPh₃)₄ solubility but requires post-reaction nanofiltration for catalyst recovery.

  • Oxidation Step : Aqueous DMF mixtures (3:1 v/v) prevent overoxidation to CO₂.

Waste Management

Bromide salts from the bromination step are recovered via ion-exchange resins, reducing environmental impact by 72% compared to precipitation methods.

Emerging Methodologies

Photocatalytic Late-Stage Functionalization

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to directly convert 2-methylisoindolin-1-one to the 5-carboxylic acid derivative under blue LED light. This method avoids pre-functionalization steps but currently achieves only 41% yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization:
2-Methyl-3-oxoisoindoline-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Case Study: Isoindolinone Formation
A study demonstrated the formation of isoindolinones through the direct intramolecular displacement reactions involving 2-methyl-3-oxoisoindoline derivatives. The reaction conditions were optimized to yield significant amounts of isoindolinone products, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles .

Medicinal Chemistry

Biological Activity:
Research indicates that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties. The structural features of this compound facilitate interactions with biological targets, making it a candidate for drug development.

Case Study: Aggrecanase Inhibition
In a study focused on developing selective aggrecanase inhibitors, derivatives of isoindoline compounds were synthesized and evaluated for their inhibitory activity against aggrecanases. One compound demonstrated an IC50 value of 2.9 nM, indicating strong inhibitory potential . This highlights the relevance of 2-methyl-3-oxoisoindoline derivatives in therapeutic applications.

Development of PROTACs

Proteolysis Targeting Chimeras (PROTACs):
Recent advancements have explored the use of 2-methyl-3-oxoisoindoline derivatives in the design of PROTACs, which are innovative therapeutic agents that target specific proteins for degradation. The incorporation of this compound into PROTAC scaffolds has shown potential for enhancing the selectivity and efficacy of targeted protein degradation strategies .

Catalytic Applications

Transition Metal-Catalyzed Reactions:
The compound has been utilized in transition metal-catalyzed reactions, which enable the formation of new carbon-carbon bonds and functional groups under mild conditions. This application is particularly valuable for synthesizing complex molecules from simpler precursors .

Data Summary Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for isoindolinone formationEffective yields in direct intramolecular reactions
Medicinal ChemistryAnti-inflammatory and anticancer propertiesStrong aggrecanase inhibition (IC50 = 2.9 nM)
PROTAC DevelopmentTargeted protein degradationEnhanced selectivity and efficacy in drug design
Catalytic ApplicationsNew C-C bond formationVersatile reactions under mild conditions

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-methyl-3-oxoisoindoline-5-carboxylic acid, differing in substituent positions, functional groups, or ring systems:

Compound Name Core Structure Substituents Key Differences
2-Oxoindoline-5-carboxylic acid Indoline Oxo (C2), carboxylic acid (C5) Indoline vs. isoindoline core; no methyl group
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Isoindoline Dioxo (C1, C3), chloro-methylphenyl (C2), carboxylic acid (C5) Two oxo groups; bulky aryl substituent
2-Oxoindoline-4-carboxylic acid Indoline Oxo (C2), carboxylic acid (C4) Carboxylic acid position (C4 vs. C5)
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid Dioxane Oxo (C2), methyl (C5), carboxylic acid (C5) Non-aromatic dioxane ring vs. isoindoline

Physicochemical Properties

  • Melting Points :
    • This compound: Predicted to have a higher melting point (~200–220°C) due to hydrogen bonding from the oxo and carboxylic acid groups.
    • 7-Methoxy-1H-indole-3-carboxylic acid (analogue): Melts at 199–201°C, suggesting similar trends for isoindoline derivatives .
  • Solubility: The carboxylic acid group in all compounds improves aqueous solubility compared to non-polar analogues. The methyl group in the target compound may slightly reduce polarity .

Biological Activity

2-Methyl-3-oxoisoindoline-5-carboxylic acid is a compound belonging to the isoindoline family, characterized by its unique bicyclic structure that includes both aromatic and non-aromatic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for various derivatives.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO3
  • Molecular Weight : Approximately 191.18 g/mol
  • Structural Features : The presence of a carboxylic acid group at the 5-position and a keto group at the 3-position enhances its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
  • Neuroprotective Effects :
    • Some studies point towards neuroprotective effects, potentially through modulation of glutamate receptors, which are crucial in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing various starting materials such as isocyanides and aromatic aldehydes.
  • Cyclization Techniques : Employing Lewis acids to facilitate cyclization reactions that yield the isoindoline structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits MCF-7 cell growth; induces apoptosis
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectiveModulates glutamate receptors; potential in neurodegeneration

Research Findings

  • Anticancer Studies :
    • A study conducted on MCF-7 cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating significant anticancer potential .
  • Mechanistic Insights :
    • Mechanistic studies suggest that the compound may act through multiple pathways, including the inhibition of key enzymes involved in cancer cell metabolism and signaling pathways associated with cell survival .
  • Pharmacological Potential :
    • Given its diverse biological activities, there is ongoing research into developing derivatives with enhanced potency and selectivity for specific targets, which could lead to novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-oxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A three-step synthesis is commonly employed, starting with methyl 2-oxoindoline-5-carboxylate. Thionyl chloride in methanol (71% yield) is used for esterification, followed by amidation in DMF to avoid dimethylamide side products . Optimization involves monitoring reaction time, temperature (e.g., 0–25°C for sensitive intermediates), and solvent purity. For reproducibility, ensure strict stoichiometric control and inert atmosphere to prevent oxidation.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments and carbonyl groups (δ ~170–180 ppm for carboxylic acid).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₉NO₃).
  • Melting Point : Compare with literature values (e.g., analogs like 5-Methoxy-2-methyl-3-indoleacetic acid melt at 161–163°C ).

Q. What storage conditions are recommended for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Pre-dry storage vials to minimize moisture uptake. Stability tests via periodic HPLC analysis are advised, especially for long-term studies .

Advanced Research Questions

Q. How can solvent selection impact the formation of side products during the synthesis of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) minimize side reactions like ester hydrolysis, while protic solvents (MeOH) may promote undesired solvolysis. For example, DMF suppresses dimethylamide formation during amidation steps . Solvent screening (e.g., DMSO vs. THF) with kinetic monitoring (TLC/GC-MS) is critical for identifying optimal conditions.

Q. What strategies are effective in resolving contradictory spectral data when characterizing novel analogs of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons), IR (carbonyl stretches), and X-ray crystallography (if crystalline).
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How should researchers design experiments to address low yields in the final amidation step of this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for efficiency.
  • Temperature Gradients : Explore microwave-assisted synthesis (e.g., 50–120°C) to accelerate kinetics.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted esters) and adjust stoichiometry .

Q. What statistical approaches are recommended for analyzing bioactivity data of derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic effects (Hammett σ values) with IC₅₀/EC₅₀ data.
  • Cluster Analysis : Group derivatives by functional moieties (e.g., methoxy vs. methyl groups) to identify trends.
  • Error Propagation : Apply Student’s t-test or ANOVA to validate significance (p < 0.05) .

Data Integrity & Reproducibility

Q. How can researchers reconcile discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed journals over technical reports.
  • Purity Verification : Replicate synthesis using cited methods and compare analytical data.
  • Environmental Controls : Document humidity/temperature during measurements, as hygroscopic compounds may show variability .

Q. What protocols ensure compliance with open-data standards while handling proprietary intermediates in collaborative research?

  • Methodological Answer :

  • Data Anonymization : Share structural descriptors (e.g., SMILES) without disclosing proprietary substituents.
  • FAIR Principles : Use repositories like Zenodo to publish spectra/conditions with DOI links, ensuring Findability and Accessibility .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

StepReagents/ConditionsYieldCritical Controls
EsterificationThionyl chloride, MeOH, 0°C → RT71%Moisture exclusion, stoichiometric SOCl₂
AmidationDMF, R-NH₂, 12h reflux37–77%Solvent dryness, inert atmosphere
PurificationColumn chromatography (EtOAc/hexane)>95%TLC monitoring (Rf = 0.3–0.5)

Table 2 : Common Analytical Benchmarks

TechniqueTarget DataReference Compound
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, Ar-H), δ 12.1 (s, 1H, COOH)5-Methoxyisophthalic acid
HPLC (C18, 254 nm)Retention time = 6.8 minEthyl 5-methoxyindole-2-carboxylate

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